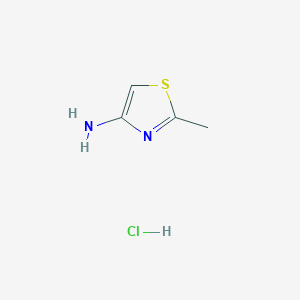

2-Methylthiazol-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-6-4(5)2-7-3;/h2H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXQMWRFLNRWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylthiazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methylthiazol-4-amine hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the robust and widely adopted Hantzsch thiazole synthesis, detailing the underlying reaction mechanism, a field-proven experimental protocol, and the final conversion to the stable hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

2-Methylthiazol-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The thiazole ring is a privileged scaffold found in numerous approved drugs, including antivirals, anticancer agents, and anti-inflammatory compounds.[1][2] Its structural features allow for diverse functionalization, making it an attractive core for combinatorial chemistry and lead optimization campaigns.

The synthesis of this compound is most reliably achieved through the Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[3][4] This method involves the condensation of an α-haloketone with a thioamide, providing a direct and efficient route to the thiazole ring system.[2][5] This guide will elucidate this process, beginning with the formation of the free amine base, 2-amino-4-methylthiazole, followed by its conversion to the more stable and easily handled hydrochloride salt.

The Core Synthesis: Hantzsch Reaction Mechanism

The causality behind the Hantzsch synthesis lies in a sequence of well-understood nucleophilic reactions. The process begins with the reaction between chloroacetone (an α-haloketone) and thiourea (a thioamide).

The mechanism proceeds through several key stages:

-

Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of chloroacetone, displacing the chloride ion. This forms an S-alkylated isothiouronium salt intermediate.

-

Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic intermediate.

-

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions, leading to the formation of the stable, aromatic 2-amino-4-methylthiazole ring.

This mechanistic pathway is highly efficient and provides a direct route to the desired product with high regioselectivity.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established and validated procedure, ensuring high reliability and yield.[6]

Materials and Equipment

-

Chemicals: Thiourea, Chloroacetone (distilled), Sodium Hydroxide (solid), Diethyl ether, Water (deionized).

-

Equipment: 500-mL three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

-

Reaction Setup: Equip a 500-mL flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Add 76 g (1 mole) of thiourea and 200 mL of water to the flask.

-

Reagent Addition: Begin stirring the thiourea suspension. Slowly add 92.5 g (1 mole) of chloroacetone from the dropping funnel over a period of 30 minutes. Causality Note: The reaction is exothermic; slow addition prevents the reaction from becoming too vigorous. Water acts as a diluent to help control the temperature.[6]

-

Reflux: Once the addition is complete, the mixture will be a yellow solution. Heat the solution to reflux and maintain for two hours. Causality Note: Refluxing ensures the reaction goes to completion by providing the necessary activation energy for the cyclization and dehydration steps.

-

Workup and Basification: Cool the reaction mixture in an ice bath. While stirring, carefully and slowly add 200 g of solid sodium hydroxide, ensuring the temperature is managed with cooling. An oily layer will separate. Causality Note: The product is formed as a hydrochloride salt in the acidic medium. Adding a strong base (NaOH) deprotonates the amine, liberating the free base as an oil.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the initial oily layer with the ether extracts.

-

Drying and Purification: Dry the combined organic solution over 30 g of solid sodium hydroxide. Filter the solution to remove the drying agent and any tars. Remove the ether using a rotary evaporator.

-

Final Purification: Purify the resulting dark red oil by distillation under reduced pressure. Collect the fraction boiling at 130–133°C at 18 mm Hg. The product will solidify upon cooling. The expected yield is 70–75%.[6]

Summary of Quantitative Data

| Parameter | Value | Molar Ratio | Notes |

| Thiourea | 76 g | 1.0 eq | |

| Chloroacetone | 92.5 g | 1.0 eq | Should be freshly distilled. |

| Solvent (Water) | 200 mL | - | Helps control exotherm. |

| Reflux Time | 2 hours | - | Ensures reaction completion. |

| Base (NaOH) | 200 g | - | For neutralization and isolation of free base. |

| Expected Yield | 80 - 85.5 g | - | 70-75% of theoretical.[6] |

Conversion to this compound

For long-term stability, improved handling, and ease of use in subsequent reactions, the free amine is converted to its hydrochloride salt.

Protocol

-

Dissolution: Dissolve the purified 2-amino-4-methylthiazole (e.g., 57 g, 0.5 mole) in 200 mL of anhydrous isopropanol or diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Precipitation: Cool the solution in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution. The hydrochloride salt will precipitate as a white solid. Alternatively, add a stoichiometric amount of concentrated hydrochloric acid dropwise.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure this compound.

Overall Experimental Workflow

The entire process, from starting materials to the final, purified salt, follows a logical and validated sequence of synthetic and purification steps.

Caption: Figure 2: Overall Synthesis Workflow.

Self-Validation, Safety, and Trustworthiness

Scientific Integrity is paramount in synthetic chemistry. This protocol incorporates self-validating checkpoints:

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Product Characterization: The identity and purity of the final product must be confirmed. The melting point of 2-amino-4-methylthiazole is 44-45°C.[6] The hydrochloride salt should be characterized by ¹H NMR and ¹³C NMR spectroscopy, and the data should be compared against literature values or reference standards.

Safety Precautions:

-

Chloroacetone: This reagent is a potent lachrymator and is toxic. It must be handled in a well-ventilated chemical fume hood at all times. Avoid inhalation and skin contact.

-

Sodium Hydroxide: NaOH is highly corrosive. The addition during the workup is very exothermic and can cause boiling if added too quickly. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

HCl Gas: Hydrogen chloride is a corrosive gas. The conversion to the hydrochloride salt must be performed in a fume hood.

By adhering to these safety protocols and validating the product's identity, this procedure provides a trustworthy and reproducible method for obtaining high-purity this compound.

References

-

Byers, J. R., & Dickey, J. B. (1939). 2-Amino-4-methylthiazole. Organic Syntheses, 19, 10. Available at: [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from: [Link]

-

Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1981). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(5), 457-461. Available at: [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from: [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

-

Keri, R. S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13837-13856. Available at: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from: [Link]

-

Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from: [Link]

-

Alqasoumi, S. I., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155042. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from: [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Sprague, J. M., Land, A. H., & Ziegler, C. (1946). Derivatives of 2-Amino-4-methylthiazole. Journal of the American Chemical Society, 68(11), 2155-2159. Available at: [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Methylthiazol-4-amine Hydrochloride: Structure, Properties, and Applications

Abstract: The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a detailed technical examination of a specific, less-common isomer, 2-Methylthiazol-4-amine, presented as its hydrochloride salt to enhance stability and aqueous solubility. We will dissect its molecular structure, contrasting it with its more prevalent 2-amino-4-methylthiazole isomer, and delineate its physicochemical properties. Furthermore, this document will explore plausible synthetic strategies, potential applications in drug discovery, and essential safety protocols, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Molecular Structure and Isomeric Specificity

The nomenclature of substituted thiazoles can be a point of ambiguity. Standard Hantzsch-Widman nomenclature numbers the thiazole ring starting from the sulfur atom (position 1) and proceeding towards the nitrogen atom (position 3). Consequently, the common isomer, widely discussed in the literature, is 2-Amino-4-methylthiazole . However, the subject of this guide, 2-Methylthiazol-4-amine hydrochloride , specifies a different substitution pattern.

In 2-Methylthiazol-4-amine, the methyl group (-CH₃) is located at the C2 position, and the amine group (-NH₂) is at the C4 position. The hydrochloride salt form indicates that the basic amine functionality is protonated to form an ammonium salt (-NH₃⁺) with a chloride (Cl⁻) counter-ion. This salt formation is a critical formulation strategy, as it significantly increases the compound's melting point, stability, and, most importantly, its solubility in aqueous media, which is crucial for many biological and chemical applications.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Quantitative data for this specific isomer is less prevalent than for its 2-amino-4-methyl counterpart. The following table summarizes known properties and provides expected values based on its structure.

| Property | Value | Source / Rationale |

| IUPAC Name | 2-methyl-1,3-thiazol-4-amine hydrochloride | Standard Nomenclature |

| CAS Number | 1802489-61-7 | [4] |

| Molecular Formula | C₄H₇ClN₂S | [5] |

| Molecular Weight | 150.63 g/mol | [5] |

| Appearance | Expected to be a white to off-white crystalline solid | General property of amine salts |

| Melting Point | 173°C (for isomer 2-amino-4-methylthiazole HCl) | [5] |

| Solubility | Soluble in water, methanol, DMSO | [6] (Enhanced by hydrochloride form) |

| pKa | Estimated ~5-6 | The amine's basicity is reduced by the aromatic ring. |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for predictable spectroscopic signatures:

-

¹H NMR:

-

A singlet for the C2-methyl protons (~2.4-2.6 ppm).

-

A singlet for the C5-proton (~6.5-7.0 ppm).

-

A broad singlet for the protonated amine (-NH₃⁺) protons (>8.0 ppm, exchangeable with D₂O).

-

-

¹³C NMR:

-

A signal for the C2-methyl carbon (~15-20 ppm).

-

A signal for the C5 carbon (~100-110 ppm).

-

Signals for the C2 and C4 carbons of the thiazole ring (typically >140 ppm).

-

-

FTIR:

-

Broad N-H stretching bands from the ammonium group (~2800-3200 cm⁻¹).

-

C=N and C=C stretching vibrations from the thiazole ring (~1550-1650 cm⁻¹).

-

C-S stretching vibrations (~600-700 cm⁻¹).

-

Synthesis and Reactivity

The synthesis of 2-aminothiazoles is classically achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[7][8] However, synthesizing the 2-methyl-4-amino isomer requires a different strategy, as the positions of the functional groups are swapped. A plausible approach involves the reaction of a thioamide (thioacetamide) with an α-halo ketone bearing a protected amine functionality.

Proposed Synthetic Protocol

This protocol is a conceptual, self-validating workflow. The rationale behind each step is provided to demonstrate experimental causality.

Objective: Synthesize this compound.

Step 1: Synthesis of N-(2-chloro-1-oxopropan-2-yl)acetamide (Intermediate)

-

Rationale: Create the necessary α-haloketone backbone with a protected amine. Using an acetamide protects the amine from reacting as a nucleophile under the reaction conditions.

-

Procedure: a. To a solution of 2-amino-1-hydroxypropan-1-one in dichloromethane (DCM), add triethylamine. b. Cool the mixture to 0°C and slowly add acetyl chloride. Allow to warm to room temperature and stir for 4 hours. c. Wash the reaction mixture with aqueous HCl, then saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure. The resulting intermediate is N-(1-hydroxy-1-oxopropan-2-yl)acetamide. e. Dissolve the intermediate in DCM and add thionyl chloride dropwise at 0°C. Stir for 2 hours. f. Quench the reaction carefully with ice-cold water. Separate the organic layer, dry, and concentrate to yield the crude α-chloro-α-acetamidoacetone.

Step 2: Hantzsch-type Cyclization

-

Rationale: Condense the thioamide with the α-haloketone to form the thiazole ring. Ethanol is a common solvent for this reaction.

-

Procedure: a. Dissolve thioacetamide and the crude product from Step 1 in absolute ethanol. b. Reflux the mixture for 6-8 hours, monitoring progress by TLC. c. Upon completion, cool the reaction and remove the ethanol under reduced pressure.

Step 3: Deprotection and Salt Formation

-

Rationale: The acidic conditions required for deprotection of the acetyl group will concurrently protonate the resulting amine, forming the desired hydrochloride salt in one pot.

-

Procedure: a. To the crude residue from Step 2, add a 6M solution of hydrochloric acid. b. Heat the mixture at 80-90°C for 4 hours. c. Cool the solution in an ice bath to precipitate the product. d. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

The following diagram illustrates this proposed synthetic workflow.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1802489-61-7 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Introduction: The Emergence of the 2-Aminothiazole Scaffold in Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of 2-Methylthiazol-4-amine Hydrochloride and its Derivatives

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development due to its wide spectrum of pharmacological activities.[1][2] This five-membered ring system, containing both sulfur and nitrogen, serves as a cornerstone for numerous biologically active molecules, including approved drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[3] this compound, as a member of this esteemed class, represents a valuable chemical entity for further investigation and development. While the precise mechanism of action for this specific hydrochloride salt is an area of ongoing research, this guide will synthesize the current understanding of the broader class of 2-amino-4-methylthiazole derivatives to provide a comprehensive overview of their established and potential molecular mechanisms. This document will delve into the known biological targets, signaling pathways, and the experimental methodologies used to elucidate these interactions, offering a foundational resource for researchers and drug development professionals.

The 2-Aminothiazole Pharmacophore: A Hub of Biological Activity

The versatility of the 2-aminothiazole core allows for structural modifications at various positions, leading to a diverse range of biological effects.[4] Derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[4][5][6] This wide array of activities stems from the ability of the thiazole ring and its substituents to interact with a multitude of biological targets. The aromatic nature of the thiazole ring, arising from the delocalization of the lone pair of electrons on the sulfur atom, is crucial for its chemical properties and biological interactions.[3]

Elucidated Mechanisms of Action of 2-Aminothiazole Derivatives

Research into various derivatives of 2-amino-4-methylthiazole has unveiled several distinct mechanisms of action, which are detailed below. These findings provide a strong basis for hypothesizing the potential biological effects of this compound.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminothiazole derivatives.[6] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][6]

-

Chronic Myeloid Leukemia (CML): A study on 4-methylthiazole-2-amine derivatives revealed their cytotoxic potential against the K562 and U937 chronic myeloid leukemia cell lines.[3][7] The mechanism is believed to involve interactions with proteins associated with CML.[7] In silico molecular docking studies suggested that these derivatives could bind to CML-associated proteins, indicating a potential for targeted therapy.[7]

-

PI3K Inhibition: The 2-aminothiazole scaffold is a key component of Alpelisib, an approved oral α-specific PI3K inhibitor for treating certain types of breast cancer.[6] This highlights the potential for other 2-aminothiazole derivatives to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

The general workflow for evaluating the anticancer potential of these compounds often involves initial cytotoxicity screening followed by more detailed mechanistic studies.

Caption: Experimental workflow for anticancer evaluation of 2-aminothiazole derivatives.

Antimicrobial and Antifungal Activity

The 2-aminothiazole core is present in several antimicrobial agents.[5][8] Derivatives have shown efficacy against a variety of pathogens, including bacteria and fungi.

-

Antimycobacterial Activity: A series of 2-aminothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis.[8] The structure-activity relationship (SAR) studies indicated that modifications at the 2-amino position could significantly enhance antimycobacterial potency.[9] One potential mechanism for antimycobacterial action is the inhibition of essential enzymes in the bacterial life cycle. For instance, 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH, an enzyme crucial for fatty acid synthesis in M. tuberculosis.[10]

-

General Antibacterial and Antifungal Effects: Various studies have reported the broad-spectrum antibacterial and antifungal activities of 2-aminothiazole derivatives.[5] The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of key enzymes necessary for pathogen survival.

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, 2-aminothiazole derivatives have been identified as inhibitors of several other important enzymes.

-

Monoamine Oxidase (MAO) Inhibition: Novel benzofuran–thiazolylhydrazone derivatives, which contain a thiazole core, have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B).[11] These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Molecular docking studies have suggested that these compounds can bind to the active site of MAO enzymes.[11]

Experimental Protocols for Mechanistic Elucidation

To ensure scientific integrity, the investigation into the mechanism of action of novel compounds relies on a series of well-established experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., K562, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 2-amino-4-methylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value is determined.

Protocol 2: Molecular Docking for Target Identification

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank. The structure of the 2-aminothiazole derivative (ligand) is built and optimized using molecular modeling software.

-

Binding Site Prediction: The active site of the protein is identified.

-

Docking Simulation: A docking algorithm is used to predict the binding conformation and affinity of the ligand to the protein's active site.

-

Scoring and Analysis: The docking results are scored based on binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

The signaling pathway for a potential anticancer 2-aminothiazole derivative targeting a kinase could be visualized as follows:

Caption: Hypothesized signaling pathway for a 2-aminothiazole kinase inhibitor.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected 4-methylthiazole-2-amine derivatives against chronic myeloid leukemia cell lines, as reported in the literature.[7]

| Compound ID | Cell Line | IC50 (µM) |

| 3a | K562 | >50 |

| 3b | K562 | 2.5 |

| 3c | K562 | 1.5 |

| 6g | U937 | 10 |

| 6h | U937 | 5.0 |

| 6i | U937 | 2.5 |

Conclusion and Future Directions

The 2-amino-4-methylthiazole scaffold is a highly promising pharmacophore with demonstrated efficacy in various therapeutic areas, most notably in oncology and infectious diseases. While the specific mechanism of action for this compound is yet to be fully elucidated, the extensive research on its derivatives provides a strong foundation for future investigations. The likely mechanisms involve the inhibition of key enzymes, such as kinases or bacterial synthases, or the modulation of critical signaling pathways involved in cell proliferation and survival.

Future research should focus on synthesizing novel derivatives of 2-Methylthiazol-4-amine and screening them against a wide range of biological targets. A combination of in vitro assays, cell-based studies, and in silico modeling will be crucial in pinpointing the precise molecular mechanisms and in optimizing the therapeutic potential of this versatile class of compounds.

References

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

2-Amino-4-methylthiazole. PubChem. Available at: [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

2-aminothiazole, 96-50-4. The Good Scents Company. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

2-AMINO-4-METHYLTHIAZOLE HYDROCHLORIDE. Chemdad. Available at: [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]

-

Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methylthiazol-4-amine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methylthiazol-4-amine hydrochloride (C₄H₇ClN₂S), a key heterocyclic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical utility.

Introduction

2-Methylthiazol-4-amine and its salts are important scaffolds in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount for regulatory approval and ensuring the efficacy and safety of any potential drug candidate. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and Mass spectral data of this compound, providing a detailed interpretation of the key features that confirm its molecular structure.

It is important to note that while some of the presented data may be for the free base, 2-amino-4-methylthiazole, the expected spectral changes upon formation of the hydrochloride salt will be discussed. The protonation of the amine group in the hydrochloride salt can lead to subtle but predictable shifts in the spectroscopic signals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and electronic environment of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual peak does not overlap with the signals of interest.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.3 | Singlet | 3H | C2-CH₃ |

| 2 | ~6.5 | Singlet | 1H | C4-H |

| 3 | ~7.1 | Broad Singlet | 3H | -NH₃⁺ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is based on typical values observed for similar structures and may be derived from the free base.

Interpretation of the ¹H NMR Spectrum

-

C2-CH₃ (δ ~2.3 ppm): The singlet integrating to three protons is characteristic of the methyl group attached to the C2 position of the thiazole ring. The singlet nature of this peak indicates no adjacent protons.

-

C4-H (δ ~6.5 ppm): The singlet corresponding to one proton is assigned to the proton at the C4 position of the thiazole ring. Its downfield shift is due to the electron-withdrawing nature of the heterocyclic ring.

-

-NH₃⁺ (δ ~7.1 ppm): The broad singlet integrating to three protons is assigned to the protons of the ammonium group (-NH₃⁺). In the hydrochloride salt, the amine group is protonated. The broadness of this signal is often due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) is often required compared to ¹H NMR, dissolved in a suitable deuterated solvent.

-

Instrument Setup: Use a high-field NMR spectrometer with a carbon probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed reliably.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~17 | C2-CH₃ |

| 2 | ~101 | C4 |

| 3 | ~148 | C5 |

| 4 | ~169 | C2 |

Note: The chemical shifts are approximate and based on available data for the free base, 2-amino-4-methylthiazole.[1]

Interpretation of the ¹³C NMR Spectrum

-

C2-CH₃ (δ ~17 ppm): The upfield signal is characteristic of a methyl carbon.

-

C4 (δ ~101 ppm): This signal corresponds to the C4 carbon of the thiazole ring.

-

C5 (δ ~148 ppm): This downfield signal is assigned to the C5 carbon, which is attached to the electron-withdrawing amino group.

-

C2 (δ ~169 ppm): The most downfield signal is assigned to the C2 carbon, which is part of the iminium-like structure within the thiazole ring and is bonded to both a nitrogen and a sulfur atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first collected. Then, the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (of -NH₃⁺) |

| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2950-2850 | Medium | C-H stretching (aliphatic CH₃) |

| ~1640 | Strong | N-H bending (of -NH₃⁺) and C=N stretching |

| ~1550 | Medium | C=C stretching (thiazole ring) |

| ~1450 | Medium | C-H bending (aliphatic CH₃) |

Note: The data is based on a representative FTIR spectrum of 2-amino-4-methylthiazole monohydrochloride.[2]

Interpretation of the IR Spectrum

-

N-H Stretching (3400-3200 cm⁻¹): The strong, broad absorption in this region is characteristic of the N-H stretching vibrations of the protonated amine group (-NH₃⁺). The broadening is due to hydrogen bonding.

-

C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions in these regions correspond to the stretching vibrations of the C-H bonds of the thiazole ring and the methyl group, respectively.

-

N-H Bending and C=N Stretching (~1640 cm⁻¹): This strong band is likely a combination of the scissoring vibration of the -NH₃⁺ group and the C=N stretching vibration of the thiazole ring.

-

C=C Stretching (~1550 cm⁻¹): This absorption is attributed to the C=C bond stretching within the thiazole ring.

-

C-H Bending (~1450 cm⁻¹): This band corresponds to the asymmetric and symmetric bending vibrations of the methyl group's C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like this compound, which will readily form a protonated molecular ion [M+H]⁺ in the positive ion mode.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data

-

Molecular Formula: C₄H₆N₂S (for the free base)

-

Molecular Weight of Free Base: 114.17 g/mol [3]

-

Expected [M+H]⁺ for Free Base: m/z 115.03

-

Molecular Formula of Hydrochloride: C₄H₇ClN₂S

-

Molecular Weight of Hydrochloride: 150.63 g/mol

-

Expected [M+H]⁺ (from the cation): m/z 115.03

Interpretation of the Mass Spectrum

In a positive ion ESI mass spectrum of this compound, the most prominent peak is expected to be the protonated molecular ion of the free base, [C₄H₆N₂S + H]⁺, at an m/z of approximately 115.03. The hydrochloride salt dissociates in solution, and the cationic species is what is typically observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion with high accuracy.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion (m/z 115.03) to gain further structural information. A plausible fragmentation pathway is illustrated below.

Caption: A simplified potential fragmentation pathway for the [M+H]⁺ ion of 2-Methylthiazol-4-amine.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum identifies the key functional groups, particularly the protonated amine. Mass spectrometry confirms the molecular weight of the cationic species. This in-depth spectroscopic analysis serves as a robust foundation for the quality control and further development of this important chemical entity in pharmaceutical and research applications.

References

-

SpectraBase. (n.d.). 2-amino-4-methylthiazole, monohydrochloride. Retrieved from [Link]

-

Pagacz-Kostrzewa, M., Buma, D., Coussan, S., & Sałdyka, M. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 23(12), 6783. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

-

Pagacz-Kostrzewa, M., Buma, D., Coussan, S., & Sałdyka, M. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3845. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

Sources

solubility and stability of 2-Methylthiazol-4-amine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-Methylthiazol-4-amine Hydrochloride

Introduction

This compound is a heterocyclic amine salt belonging to the thiazole family. Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer and anti-inflammatory agents.[1] As a key building block, understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug discovery, process chemistry, and formulation science. Its solubility dictates the choice of solvent systems for synthesis and purification, while its stability profile is critical for ensuring the integrity, shelf-life, and safety of active pharmaceutical ingredients (APIs) and their formulations.

This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore methodologies for robust solubility assessment and delve into a systematic approach for evaluating the compound's intrinsic stability through forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

Physicochemical Characterization

A foundational understanding of a compound's properties is the first step in any development workflow. This compound is the salt form of the free base 2-Methylthiazol-4-amine. The hydrochloride salt is typically chosen to enhance aqueous solubility and improve handling characteristics compared to the free base.[3]

| Property | Value | Source |

| IUPAC Name | 4-methyl-1,3-thiazol-2-amine;hydrochloride | [4] |

| CAS Number | 1802489-61-7 | [5] |

| Molecular Formula | C₄H₇ClN₂S | [4] |

| Molecular Weight | 150.63 g/mol | [4] |

| Appearance | Expected to be a solid | [6] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Solubility Profile Assessment

Solubility is a critical attribute that influences bioavailability, manufacturability, and formulation design. As a hydrochloride salt, this compound is anticipated to have appreciable solubility in polar protic solvents, particularly water. However, precise quantitative data is essential for downstream applications. The following sections describe a robust protocol for determining this profile.

Causality in Solvent Selection

The choice of solvents for solubility testing should be systematic, covering a range of polarities and functionalities relevant to pharmaceutical processing.

-

Water/Buffered Solutions (pH 2, 7, 9): Essential for predicting behavior in physiological and formulation environments.

-

Alcohols (Methanol, Ethanol): Common solvents for synthesis, purification, and formulation.

-

Aprotic Solvents (Acetonitrile, Acetone): Frequently used in analytical and chromatographic processes.

-

Non-polar Solvents (Toluene, Hexane): Used to establish the compound's lipophilic character.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility

The isothermal shake-flask method is the gold-standard for solubility determination due to its simplicity and reliability.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath (e.g., 25°C ± 0.5°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.[7]

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform an accurate, gravimetric dilution with a suitable mobile phase to bring the concentration into the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor, expressed in mg/mL or mol/L.

Senior Application Scientist's Note: It is critical to confirm that the solid material remaining after equilibration is of the same physical form (e.g., polymorph) as the starting material. This can be verified using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). A change in form during the experiment indicates a solvent-mediated transformation, and the measured solubility would correspond to the more stable form under those conditions.

Caption: A streamlined workflow for determining quantitative solubility.

Stability Profile and Degradation Pathway Analysis

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify the likely degradation products and pathways of a drug substance.[2][8] This data is fundamental for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Design: Forced Degradation Protocol

The protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally considered optimal to generate sufficient levels of primary degradants without overly complex secondary reactions.[9]

| Stress Condition | Reagents & Conditions | Rationale & Causality |

| Acid Hydrolysis | 0.1 M to 1 M HCl, 60°C, up to 7 days | Simulates acidic environments; the thiazole ring or exocyclic amine may be susceptible to acid-catalyzed hydrolysis.[10][11] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temp or 60°C, up to 7 days | Simulates alkaline environments; hydrolysis is often faster under basic conditions.[10][12] |

| Neutral Hydrolysis | Purified Water, 60°C, up to 7 days | Serves as a control and assesses susceptibility to hydrolysis in the absence of acid/base catalysis. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), Room Temp, up to 7 days | Tests for susceptibility to oxidative stress. The sulfur atom in the thiazole ring is a potential site for oxidation.[9][13] |

| Photostability | ICH-compliant chamber, ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV) | Assesses degradation upon exposure to light, which can catalyze photo-oxidative or other radical-based reactions.[2] |

| Thermal (Dry Heat) | 80°C in a calibrated oven, up to 7 days | Evaluates the solid-state thermal stability of the compound. |

Senior Application Scientist's Note: For each stress condition, a control sample (placebo/blank) and a sample of the compound in the stress medium at time zero should be prepared. This helps to distinguish drug-related degradants from artifacts generated by the stress conditions themselves.

Caption: A systematic approach for conducting forced degradation studies.

Hypothetical Degradation Pathways

Based on the structure of 2-Methylthiazol-4-amine, several degradation pathways can be postulated under stress conditions. The primary sites of instability are likely the exocyclic amino group and the thiazole ring itself.

-

Hydrolysis: Under harsh acidic or basic conditions, the C-N bond of the amine could potentially hydrolyze to form a 2-hydroxy-4-methylthiazole derivative.

-

Oxidation: The sulfur atom is susceptible to oxidation by agents like H₂O₂, potentially forming an S-oxide or S,S-dioxide.

-

Ring Cleavage: Under extreme conditions (high heat, strong acid/base), the thiazole ring itself could undergo cleavage, leading to a complex mixture of smaller, more polar degradants.

Sources

- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. pharmtech.com [pharmtech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 1802489-61-7 [m.chemicalbook.com]

- 6. 4-Phenylthiazol-2-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability-Indicating HPTLC Method for Studying Stress Degradation Behavior of Sulbutiamine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Methylthiazol-4-amine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 2-Methylthiazol-4-amine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical role as a precursor in the development of therapeutic agents. We delve into the causality behind synthetic choices and provide detailed experimental protocols, offering researchers and drug development professionals a practical resource for leveraging this versatile compound.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1]

Within this important class of compounds, 2-Methylthiazol-4-amine and its hydrochloride salt stand out as a key intermediate.[4] Its structural features, particularly the reactive amino group, make it an ideal starting point for the synthesis of more complex molecules, including potent kinase inhibitors used in oncology.[5] This guide will explore the fundamental chemistry and practical applications of this essential compound.

Synthesis and Physicochemical Properties

The primary and most established method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6] In the case of 2-amino-4-methylthiazole, the reaction proceeds by reacting chloroacetone with thiourea.[9] The hydrochloride salt is then readily formed by treatment with hydrochloric acid.

Causality in Synthesis: The Hantzsch synthesis is favored for its high yields and the use of readily available starting materials.[6] The reaction mechanism begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the heterocyclic ring.[6] The choice of solvent and temperature can be optimized to control the reaction rate and minimize side products.

Physicochemical Data for this compound:

| Property | Value | Source |

| CAS Number | 6142-15-0 | [10] |

| Molecular Formula | C4H7ClN2S | [10] |

| Molecular Weight | 150.63 g/mol | [10] |

| Melting Point | 173°C | [10] |

| Boiling Point | 232.5°C at 760 mmHg | [10] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Solubility | Soluble in water, ethanol, and ether | [4] |

Applications in Medicinal Chemistry: A Case Study of Dasatinib

A prominent example of the application of 2-aminothiazole derivatives is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[5][11] Dasatinib's structure features a central 2-aminothiazole carboxamide core, highlighting the importance of this scaffold in modern drug design.[11][12]

The synthesis of Dasatinib involves the coupling of a 2-aminothiazole derivative with a substituted pyrimidine.[11][13] The 2-amino group of the thiazole acts as a nucleophile in this key bond-forming reaction. The versatility of the thiazole ring allows for further modifications to optimize the drug's potency, selectivity, and pharmacokinetic properties.[14]

Logical Workflow for Dasatinib Synthesis Intermediate:

Caption: Workflow for the synthesis of a key Dasatinib intermediate.

Experimental Protocols

General Synthesis of 2-Amino-4-methylthiazole (Hantzsch Method)

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[9]

Materials:

-

Thiourea (1 mole)

-

Chloroacetone (1 mole)

-

Water

-

Sodium hydroxide (solid)

-

Ether

-

500-cc flask with reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

-

Suspend thiourea (76 g, 1 mole) in 200 cc of water in the reaction flask.

-

With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.

-

Separate the upper oily layer. Extract the aqueous layer three times with ether (total of 300 cc).

-

Combine the oil and ethereal extracts and dry over solid sodium hydroxide.

-

Filter and remove the ether by distillation.

-

Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods such as NMR and IR. The expected melting point is 44-45°C.[9]

Analytical Methods for Quality Control

The purity and identity of this compound and its derivatives are crucial for their use in drug synthesis. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose.[15]

General HPLC-UV Method Parameters:

-

Column: Reverse-phase C18 column (e.g., Waters Xterra RP C18, 150 mm × 4.6 mm, 5 µm)[15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% v/v formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture).[15]

-

Detection: UV detector at a wavelength appropriate for the analyte.

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Causality in Method Choice: Reverse-phase HPLC is chosen for its ability to separate compounds based on their hydrophobicity, which is a common characteristic of small organic molecules like thiazole derivatives. The use of a mass spectrometer in conjunction with LC provides definitive identification based on the mass-to-charge ratio of the analyte.

Synthetic Pathway and Key Intermediates

Caption: General synthetic pathway utilizing this compound.

Conclusion

This compound is a foundational building block in the synthesis of a diverse range of biologically active molecules. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its amino group make it an invaluable tool for medicinal chemists. The successful development of drugs like Dasatinib underscores the enduring importance of the 2-aminothiazole scaffold in addressing critical therapeutic needs. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for researchers and scientists in the field of drug discovery and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- The Role of Thiazole Derivatives in Modern Pharmaceuticals.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- An Overview of Thiazole Derivatives and its Biological Activities.

- Chem Help ASAP. Hantzsch Thiazole Synthesis.

- Benchchem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.

- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Organic Chemistry Portal. Thiazole synthesis.

- Organic Syntheses Procedure. 2-amino-4-methylthiazole.

- Alfa Chemistry. CAS 6142-15-0 2-Amino-4-methylthiazole hydrochloride.

- Guidechem. What is the application and storage condition of 2-Amino-4-methylthiazole?.

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- ChemicalBook. 2-Amino-4-methylthiazole synthesis.

- PubChem - NIH. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143.

- Google Patents. CN104788445A - Synthesis method of Dasatinib intermediate.

- ChemicalBook. Dasatinib monohydrate: Structure and Synthesis method.

- Google Patents. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.

- viXra.org. A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).

- ResearchGate. A new and efficient preparation of 2-aminothiazole-5-carbamides: Applications to the synthesis of the anti-cancer drug dasatinib.

- PubMed Central. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 12. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 13. vixra.org [vixra.org]

- 14. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

A Senior Application Scientist's Guide to the Therapeutic Potential of the 2-Methylthiazol-4-amine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" represent a cornerstone of efficient therapeutic development. These are molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, often with high affinity. The 2-aminothiazole nucleus is a quintessential example of such a scaffold. Its derivatives have populated clinical trials and marketed drugs across a remarkable breadth of therapeutic areas, from oncology to infectious diseases.[1][2][3] This guide focuses on a key starting material for accessing this chemical space: 2-Methylthiazol-4-amine hydrochloride .

While this compound is primarily recognized as a versatile chemical intermediate, its core structure holds the blueprint for extensive biological activity.[4] This document is designed not as a static review but as a strategic whitepaper for the research scientist. We will deconstruct the therapeutic potential of the 2-Methylthiazol-4-amine core by examining the validated targets of its most successful derivatives. The objective is to provide a logical, evidence-based framework for initiating new drug discovery programs centered on this potent pharmacophore. We will explore the causality behind experimental design, provide actionable protocols for target validation, and illuminate the pathways to novel therapeutic innovation.

Part 1: The 2-Aminothiazole Core - A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement confers a unique set of electronic and steric properties, making it an exceptional building block in medicinal chemistry.[5] The amine group at the 2-position provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including:

-

Anticancer: Inhibition of key signaling pathways in tumor growth and proliferation.[3]

-

Antimicrobial: Efficacy against a range of bacterial and fungal pathogens.[1][6]

-

Anti-inflammatory: Modulation of inflammatory cascades.[4][7]

-

Antioxidant: Scavenging of damaging free radicals.[8]

-

Antitubercular: Specific activity against Mycobacterium tuberculosis.[9]

The hydrochloride salt of 2-Methylthiazol-4-amine provides a stable, soluble, and reactive starting point for synthesizing libraries of novel compounds aimed at a multitude of therapeutic targets.

Part 2: Key Therapeutic Areas & Potential Molecular Targets

This section outlines high-potential therapeutic targets for novel molecules derived from the 2-Methylthiazol-4-amine scaffold. The selection is based on established mechanisms of action for clinically relevant 2-aminothiazole-containing drugs and investigational compounds.

Oncology: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a component of several successful anticancer agents, most notably the multi-kinase inhibitor Dasatinib.[3] This precedent strongly suggests that novel derivatives of 2-Methylthiazol-4-amine could be developed as potent inhibitors of enzymes critical to cancer cell survival and proliferation.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole core has proven to be an effective "hinge-binding" motif, a key interaction for inhibiting kinase activity.

Exemplar Target: B-Raf Kinase

-

Scientific Rationale: The B-Raf protein is a serine/threonine kinase that plays a central role in the MAPK/ERK signaling pathway, which governs cell division and differentiation. Mutations in the BRAF gene, particularly V600E, lead to constitutive activation of this pathway, driving tumorigenesis in a significant portion of melanomas, as well as colorectal and thyroid cancers.[6] Developing inhibitors that selectively target mutant B-Raf is a validated therapeutic strategy.

-

Mechanism of Action & Signaling Pathway: A novel derivative of 2-Methylthiazol-4-amine could be designed to bind to the ATP-binding pocket of the B-Raf kinase domain. By competing with endogenous ATP, the inhibitor would prevent the phosphorylation of MEK, the downstream substrate of B-Raf, thereby halting the pro-proliferative signal cascade.

Caption: B-Raf signaling pathway and the point of inhibition.

-

Experimental Protocol: In Vitro B-Raf V600E Kinase Inhibition Assay

-

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the purified, recombinant B-Raf V600E enzyme. The amount of phosphorylation is typically measured via luminescence, fluorescence (e.g., LanthaScreen™), or radioactivity.

-

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the test compound (synthesized from this compound) in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture: In a 384-well microplate, add the assay buffer, a known concentration of recombinant B-Raf V600E enzyme, and a biotinylated MEK1 substrate.

-

Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Initiation of Reaction: Add a solution of ATP at its Km concentration to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding EDTA. Add a detection solution containing a europium-labeled anti-phospho-MEK antibody and allophycocyanin (APC)-labeled streptavidin.

-

Signal Reading: After incubation, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. The TR-FRET signal is inversely proportional to the kinase inhibition.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Causality Insight: Using ATP at its Michaelis-Menten constant (Km) concentration makes the assay sensitive to competitive inhibitors. The TR-FRET format is highly robust, minimizes interference from compound fluorescence, and is amenable to high-throughput screening of a compound library.

-

-

Illustrative Data for 2-Aminothiazole Scaffolds

| Target Kinase | Representative Compound Class | Reported IC₅₀ Range (nM) | Reference |

| B-Raf | 2-Aminothiazole Derivatives | 10 - 500 | [3] |

| VEGFR-2 | Piperazinyl-thiazole Acetamides | 400 - 1000 | [3] |

| Abl Kinase | Dasatinib (contains 2-aminothiazole) | < 1 | [3] |

Infectious Diseases: A New Front Against Pathogens

The thiazole ring is a structural component of penicillin, a foundational antibiotic. This historical precedent underscores the potential of 2-aminothiazole derivatives as novel antimicrobial agents, particularly in an era of growing antibiotic resistance.[5]

Targeting essential metabolic pathways that are unique to bacteria (or sufficiently different from their mammalian counterparts) is a proven strategy for developing selective antibacterial agents.

Exemplar Target: β-Ketoacyl-ACP Synthase (mtFabH) in M. tuberculosis

-

Scientific Rationale: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique Type II Fatty Acid Synthase (FAS-II) system for the synthesis of mycolic acids, which are essential components of its cell wall. The enzyme mtFabH initiates this pathway, making it an attractive and validated target for anti-tubercular drugs.[9] The natural antibiotic thiolactomycin targets this enzyme, and its scaffold has been successfully modified to more synthetically accessible 2-aminothiazole-4-carboxylates that retain activity.[9]

-

Mechanism of Action: A novel derivative of 2-Methylthiazol-4-amine could act as a competitive inhibitor of mtFabH, blocking its ability to catalyze the condensation of acetyl-CoA with acyl-ACP. This would disrupt the entire FAS-II pathway, prevent the formation of mycolic acids, and compromise the integrity of the bacterial cell wall, leading to cell death.

-

Experimental Workflow: Screening for Anti-Tubercular Agents

Caption: Workflow for identifying and validating anti-tubercular agents.

-

Experimental Protocol: Spectrophotometric Assay for mtFabH Activity

-

Principle: This assay follows the mtFabH-catalyzed reaction by monitoring the decrease in absorbance of the thioester bond of the co-substrate, palmitoyl-CoA, at 232 nm.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing phosphate buffer, EDTA, and NADH. Purify recombinant mtFabH and AcpM (acyl carrier protein) from E. coli.

-

Compound Handling: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: In a UV-transparent 96-well plate, add the reaction buffer, AcpM, and the test compound.

-

Enzyme Addition: Add purified mtFabH enzyme to each well (except for no-enzyme controls) and incubate for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution of palmitoyl-CoA.

-

Data Acquisition: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 232 nm over time (e.g., every 30 seconds for 10 minutes).

-

Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value.

-

-

Trustworthiness & Self-Validation: This protocol is a direct measure of enzyme activity. Running parallel controls (no enzyme, no substrate, known inhibitor) ensures that any observed effect is due to the specific inhibition of mtFabH by the test compound. The direct spectrophotometric readout is a classic, reliable method for enzyme kinetics.

-

Part 3: Strategic Synthesis and Future Directions

The therapeutic potential of the 2-Methylthiazol-4-amine scaffold can only be realized through strategic chemical synthesis to create a diverse library of derivatives. The classic Hantzsch thiazole synthesis is a robust and versatile method for this purpose.

General Synthetic Workflow

Caption: General workflow for library synthesis from the core scaffold.

By reacting 2-Methylthiazol-4-amine with a wide array of acid chlorides, sulfonyl chlorides, isocyanates, and other electrophiles, researchers can rapidly generate a library of compounds.[2][10] Structure-activity relationship (SAR) studies from this library will then guide the rational design of second-generation compounds with improved potency, selectivity, and drug-like properties.[11] For example, studies have shown that introducing substituted benzoyl groups at the 2-amino position can dramatically improve antitubercular activity.[11]

Conclusion